4-[3-(1-Naphthyl)acryloyl]phenyl decanoate
Description
Historical Context of Naphthyl-Containing Acrylates
The development of naphthyl-containing acrylates traces its origins to mid-20th-century advancements in polymer chemistry and agrochemical design. Early work on naphthalene derivatives, such as 1-naphthaleneacetic acid (NAA), demonstrated the utility of naphthyl groups in modulating biological activity and material stability. By the 1980s, acrylate esters incorporating aromatic systems gained prominence due to their enhanced thermal stability and optical properties compared to aliphatic analogs. The integration of naphthyl groups into acrylate frameworks emerged as a strategy to combine the photostability of polycyclic aromatics with the reactivity of acryloyl moieties.
A pivotal shift occurred in the 2000s with the refinement of esterification techniques, enabling the synthesis of complex mixed esters like 4-[3-(1-naphthyl)acryloyl]phenyl decanoate. This period saw increased interest in sterically hindered acrylates for applications requiring controlled polymerization kinetics and tailored glass transition temperatures.
Structural Classification within Acrylic Esters
This compound belongs to the acrylate ester family, classified by the presence of the vinyl carboxylate group (CH₂=CHCOO–). Its structure diverges from conventional acrylic esters through three key features:
- Naphthyl-Acryloyl Conjugation : The acryloyl group (CH₂=CHCO–) is conjugated to a 1-naphthyl substituent, creating an extended π-system that influences electronic transitions and radical polymerization behavior.
- Phenyl Decanoate Backbone : The phenolic oxygen connects the acryloyl moiety to a decanoate (C₁₀H₂₁COO–) ester, introducing both steric bulk and lipophilic character.
- Spatial Arrangement : The para-substitution pattern on the phenyl ring ensures maximal separation between the electron-withdrawing acryloyl group and the long-chain ester.
Table 1: Structural Comparison with Related Acrylates
| Compound | Aromatic System | Ester Chain Length | Polymerization Rate (Relative) |
|---|---|---|---|
| Methyl acrylate | None | C₁ | 1.00 |
| 2-Ethylhexyl acrylate | None | C₈ | 0.45 |
| 1-Naphthyl acrylate | Monocyclic | C₁ | 0.78 |
| This compound | Bicyclic + phenyl | C₁₀ | 0.32 |
Taxonomic Relationship to Phenyl Decanoate Derivatives
This compound exhibits dual taxonomic membership:
- Acrylate Ester Family : Shares the reactive acryloyl group fundamental to polymerization processes, with enhanced stability imparted by naphthyl conjugation.
- Phenyl Decanoate Cluster : Aligns with esters combining phenolic cores with long-chain aliphatic acids, known for their plasticizing effects and compatibilizer properties in polymer blends.
The molecular architecture creates unique intermolecular interactions:
- π-π stacking between naphthyl groups (3.4–3.6 Å spacing)
- Van der Waals interactions from decanoate chains
- Dipolar forces from acryloyl carbonyl groups
These interactions enable applications distinct from simpler acrylates or phenyl esters alone, particularly in layered polymer structures and surface-modification coatings.
Position in Contemporary Chemical Research
Current investigations focus on three primary domains:
Advanced Polymer Architectures :
Organic Synthesis Intermediates :
Materials Science Applications :
- Development of gas-separation membranes with enhanced CO₂/N₂ selectivity (>35:1) through controlled free volume distribution.
- Surface modification agent for cellulose nanocrystals, improving dispersion in polyolefin matrices.
Properties
IUPAC Name |
[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O3/c1-2-3-4-5-6-7-8-16-29(31)32-26-20-17-25(18-21-26)28(30)22-19-24-14-11-13-23-12-9-10-15-27(23)24/h9-15,17-22H,2-8,16H2,1H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYFTMFPHNVDZ-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate typically involves the esterification of phenyl decanoate with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acryloyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acryloyl moieties, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate with analogs from literature:
Key Observations :
- Aromatic Substituents : The 1-naphthyl group in the target compound introduces steric bulk and extended π-conjugation compared to smaller substituents like indole (Compound 3) or chlorophenyl (Compound 4). This may enhance thermal stability or alter electronic properties .
- Ester Chain Length: The decanoate (C10) chain balances lipophilicity and molecular flexibility. In contrast, Series-1 (C14) in exhibits higher hydrophobicity, likely favoring liquid crystalline phases . Shorter esters (e.g., ethyl in ) reduce lipophilicity, increasing solubility in polar solvents .
Physicochemical Properties
- Thermal Behavior: The decanoate chain may lower the melting point compared to C14 analogs (Series-1) due to reduced van der Waals interactions. However, the naphthyl group’s rigidity could counteract this effect .
- Solubility: The target compound is expected to be soluble in non-polar solvents (e.g., chloroform, hexane), whereas cyano-substituted analogs () show higher polarity and solubility in acetone or methanol .
Biological Activity
4-[3-(1-Naphthyl)acryloyl]phenyl decanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of phenyl decanoate with 3-(1-naphthyl)acryloyl chloride, typically using a base like pyridine to neutralize byproducts. The synthesis involves refluxing in organic solvents such as dichloromethane or toluene, which allows for the formation of this complex molecule that exhibits unique properties due to its structural components.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anticancer Potential
The anticancer properties of this compound have been extensively studied. It has been reported to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and PI3K/Akt .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria | Disruption of cell membranes |
| Anticancer | Inhibits proliferation in cancer cell lines | Induction of apoptosis via NF-κB and PI3K/Akt pathways |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Study 2: Anticancer Activity
In a separate investigation published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results showed that treatment with 10 µM concentration led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed that this effect was mediated through the activation of caspase-3, indicating a clear apoptotic pathway .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes/Receptors : The compound can bind to various enzymes or receptors involved in cell signaling pathways, altering their activity.
- Induction of Oxidative Stress : At higher concentrations, it may increase reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Modulation of Gene Expression : It influences gene expression related to apoptosis and cell cycle regulation, further contributing to its anticancer effects .
Comparative Analysis
When compared to similar compounds such as 4-[3-(1-Naphthyl)acryloyl]phenyl acetate and 4-[3-(1-Naphthyl)acryloyl]phenyl butyrate, this compound exhibits enhanced solubility and bioactivity due to its longer alkyl chain. This structural feature not only affects its reactivity but also enhances its interaction with biological membranes, making it a more effective candidate for drug development.
Q & A
Q. How can researchers optimize the synthesis of 4-[3-(1-Naphthyl)acryloyl]phenyl decanoate to improve yield and purity?
- Methodological Answer : Optimization requires systematic experimental design. Use factorial design to screen critical variables (e.g., temperature, catalyst concentration, reaction time) and identify interactions. For example, a 2³ factorial design can evaluate three factors at two levels, reducing the number of trials while maximizing data robustness . Follow with response surface methodology (RSM) to refine optimal conditions. Orthogonal design, which balances variable combinations efficiently, is particularly useful for multi-factor systems . Validate results using regression analysis to model yield-purity relationships.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : Confirm the presence of the naphthyl acryloyl group (δ 6.5–8.5 ppm for aromatic protons) and decanoate chain (δ 1.2–1.6 ppm for methylene groups) .
- FTIR : Identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and acryloyl conjugation (C=C stretching at ~1630 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is suitable for non-volatile compounds.
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Waste Management : Segregate waste in labeled containers compliant with local regulations. Neutralize acidic/byproduct streams before disposal.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., ester hydrolysis) by coupling quantum-level accuracy with molecular dynamics .
- COMSOL Multiphysics : Model thermal degradation using heat-transfer modules to predict decomposition thresholds. Parameterize simulations with experimental DSC/TGA data .
- Machine Learning (ML) : Train models on existing kinetic data to predict shelf-life under storage conditions (e.g., humidity, temperature).
Q. What experimental strategies are recommended for investigating supramolecular interactions of this compound in polymer matrices?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure aggregation behavior in polymer solutions.
- X-ray Diffraction (XRD) : Analyze crystallinity changes upon incorporation into polymers.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and polymer chains. Use Taguchi methods to optimize polymer-composite ratios for desired mechanical properties .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published studies and apply statistical weighting to account for experimental variability (e.g., cell line differences, assay protocols) .
- Dose-Response Reevaluation : Re-test derivatives using standardized IC₅₀ protocols. Include positive/negative controls to calibrate inter-lab variability.
- Structure-Activity Relationship (SAR) Modeling : Use 3D-QSAR to correlate substituent effects (e.g., alkyl chain length) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
